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molecular formula C28H32N6O4 B3033111 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline CAS No. 849675-46-3

2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline

Cat. No. B3033111
M. Wt: 516.6
InChI Key: AXPBUYJDGMRABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680277B2

Procedure details

Iron (433 g, 7.76 mol) and 5.4 L of 50% aqueous acetic acid were added to a reactor, and stirred for 1 hour at 80° C. 2-(4-(5-(4,5-dimethoxy-2-nitrophenyl)-2H-tetrazol-2-yl)phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.06 kg, 1.94 mol) obtained in Step 4 was slowly added thereto for two hours, followed by stirring for 1 hour. After checking completion of the reaction by thin layer chromatography (eluent: chloroform/methanol=15/1), the reactor was cooled to room temperature. 5.3 L of chloroform and 2.4 L of water were added thereto and the resulting mixture was filtered through a Celite pad. The organic layer was collected, 6.6 L of saturated sodium bicarbonate solution was slowly added thereto with stirring. The organic layer was collected, and the aqueous layer was further extracted using 1.25 L of chloroform. The resulting organic layer was dried over magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The residue was mixed with 10.6 L of methanol, followed by stirring. The resulting mixture was filtered, and dried with hot air at 40° C. in an oven to obtain the title compound (0.87 kg, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.3 L
Type
reactant
Reaction Step Three
Name
Quantity
2.4 L
Type
solvent
Reaction Step Three
Quantity
5.4 L
Type
reactant
Reaction Step Four
Name
Quantity
433 g
Type
catalyst
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH3:5][O:6][C:7]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([C:15]2[N:16]=[N:17][N:18]([C:20]3[CH:41]=[CH:40][C:23]([CH2:24][CH2:25][N:26]4[CH2:35][CH2:34][C:33]5[C:28](=[CH:29][C:30]([O:38][CH3:39])=[C:31]([O:36][CH3:37])[CH:32]=5)[CH2:27]4)=[CH:22][CH:21]=3)[N:19]=2)=[C:9]([N+:42]([O-])=O)[CH:8]=1.C(Cl)(Cl)Cl.CO.C(Cl)(Cl)Cl>[Fe].O>[CH3:37][O:36][C:31]1[CH:32]=[C:33]2[C:28](=[CH:29][C:30]=1[O:38][CH3:39])[CH2:27][N:26]([CH2:25][CH2:24][C:23]1[CH:40]=[CH:41][C:20]([N:18]3[N:17]=[N:16][C:15]([C:10]4[CH:11]=[C:12]([O:13][CH3:14])[C:7]([O:6][CH3:5])=[CH:8][C:9]=4[NH2:42])=[N:19]3)=[CH:21][CH:22]=1)[CH2:35][CH2:34]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.06 kg
Type
reactant
Smiles
COC1=CC(=C(C=C1OC)C=1N=NN(N1)C1=CC=C(CCN2CC3=CC(=C(C=C3CC2)OC)OC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO
Step Three
Name
Quantity
5.3 L
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
2.4 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
5.4 L
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
433 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
ADDITION
Type
ADDITION
Details
6.6 L of saturated sodium bicarbonate solution was slowly added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
The residue was mixed with 10.6 L of methanol
STIRRING
Type
STIRRING
Details
by stirring
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried with hot air at 40° C. in an oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CCN(CC2=CC1OC)CCC1=CC=C(C=C1)N1N=C(N=N1)C1=C(C=C(C(=C1)OC)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 kg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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